molecular formula C29H36ClN3O7 B043658 N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride CAS No. 113241-47-7

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Cat. No. B043658
M. Wt: 574.1 g/mol
InChI Key: CMKVOHIRMCFVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride, also known as DMEMB-HCl, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DMEMB-HCl is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which has been implicated in the development and progression of several types of cancer. In

Scientific Research Applications

Anti-Ulcer Activity

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride has been explored for its anti-ulcer activities. A study found that certain derivatives of this compound, like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant effectiveness in preventing gastric ulceration in rats when administered intraperitoneally (Hosokami et al., 1992).

Cardiovascular Effects

Research has also focused on the cardiovascular effects of this compound. Studies have demonstrated its impact on cardiac arrhythmias and its action on potassium and calcium channels in cardiac cells. For instance, in guinea pig cardiac preparations, this compound showed inhibitory effects on potassium current and L-type calcium current, which are essential in managing cardiac arrhythmias (Bril et al., 1995). Another study supported these findings by examining the effects on canine Purkinje fiber and ventricular muscle, noting its potential in treating cardiac arrhythmias due to its combined K(+) and Ca(2+) blocking actions (Faivre et al., 1999).

Anticonvulsant Properties

Additionally, some derivatives of this chemical have been synthesized and evaluated for their anticonvulsant properties, indicating potential therapeutic applications in this area (Bailleux et al., 1995).

Analgesic and Anti-Inflammatory Activities

Research has also indicated that certain derivatives exhibit analgesic and anti-inflammatory activities. For instance, some studies have shown the effectiveness of these derivatives in animal models, suggesting their potential as therapeutic agents in pain management and inflammation control (Yusov et al., 2019).

Synthesis and Chemical Properties

The compound and its derivatives have been synthesized through various methods, focusing on improving yield and applicability for industrial production. Studies have detailed synthesis processes and characterized the final products using different spectroscopic methods (Lan-xiang, 2011).

properties

CAS RN

113241-47-7

Product Name

N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Molecular Formula

C29H36ClN3O7

Molecular Weight

574.1 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H

InChI Key

CMKVOHIRMCFVBJ-UHFFFAOYSA-N

SMILES

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl

Canonical SMILES

CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl

Other CAS RN

113241-47-7

synonyms

BRL 32872
BRL-32872
N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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